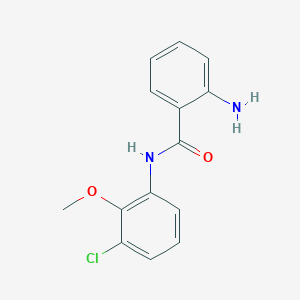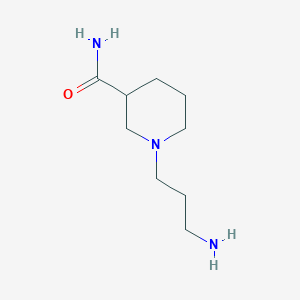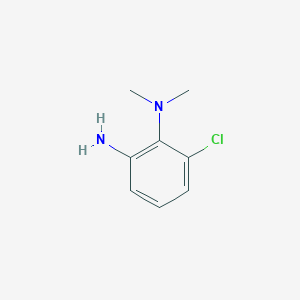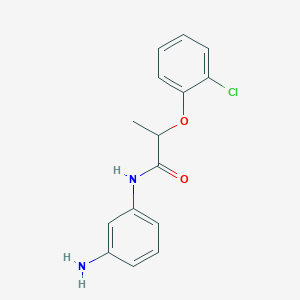![molecular formula C15H17N3 B1341546 {6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine CAS No. 954567-05-6](/img/structure/B1341546.png)
{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Chemosensor Development
The compound has been utilized in developing chemosensors, specifically as a zinc ion sensor with high selectivity. It demonstrates a fluorescence enhancement and a remarkable red shift in aqueous solution, showing high specificity by not responding to other metals such as Cd2+ ion, indicating its potential in selective metal ion detection (Kim et al., 2013).
2. Heterocyclic Synthesis
It plays a role in the eco-friendly synthesis of functionalized heterocyclic compounds, particularly trans-dihydrofuro[3,2-c]-quinolin-4(2H)-ones. This process involves a green domino transformation generating multiple bonds and proceeds via generation of α,β-unsaturated diketone and ylide, Michael addition, and intramolecular cyclisation, highlighting its utility in green chemistry and heterocyclic synthesis (Indumathi et al., 2012).
3. Structural Analysis and Therapeutic Potential
Structural studies have shown that derivatives of this compound can form complexes with metals like copper(II), suggesting its potential in creating therapeutically active complexes. These complexes have been discussed in the context of ribonucleotide reductase inhibition, anticancer activity, and anti-inflammatory properties, indicating its importance in medicinal chemistry and drug design (Tamasi et al., 2005).
4. Kinase Inhibition
The compound has been part of novel series in the discovery of selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors show promise in cancer therapy, particularly when used in combination with DNA strand break-inducing agents, emphasizing its significance in the development of targeted cancer therapies (Degorce et al., 2016).
5. Ligand in Coordination Chemistry
This compound has been used in preparing Schiff bases, acting as ligands in coordination chemistry. These ligands have significant roles in forming complexes with metals and have been identified as important pharmacophores in various bioactive compounds, underlining its versatility and importance in the field of coordination chemistry and pharmacology (Adeleke et al., 2021).
Eigenschaften
IUPAC Name |
[6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c16-10-12-7-8-15(17-11-12)18-9-3-5-13-4-1-2-6-14(13)18/h1-2,4,6-8,11H,3,5,9-10,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLRITIODJQEPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B1341479.png)
![2-[(4-Bromobenzyl)thio]acetohydrazide](/img/structure/B1341483.png)






![5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid](/img/structure/B1341510.png)

